5-Oxopyrrolidin-3-yl phenylcarbamate
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Overview
Description
5-Oxopyrrolidin-3-yl phenylcarbamate: is a chemical compound that belongs to the class of carbamate esters. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of itaconic acid with appropriate amines to form the pyrrolidine ring, followed by functionalization to introduce the phenylcarbamate group . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of 5-Oxopyrrolidin-3-yl phenylcarbamate may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5-Oxopyrrolidin-3-yl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of nucleophiles or electrophiles in solvents like ethanol or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
Chemistry: In chemistry, 5-Oxopyrrolidin-3-yl phenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology: In biological research, this compound can be used to study the interactions of carbamate esters with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: Its structure can be modified to create derivatives with enhanced biological activity, making it a valuable scaffold for the design of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a useful intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Oxopyrrolidin-3-yl phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound . For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with similar ring structures but different substituents.
Uniqueness: 5-Oxopyrrolidin-3-yl phenylcarbamate is unique due to its combination of a pyrrolidine ring and a phenylcarbamate group. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88036-83-3 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl) N-phenylcarbamate |
InChI |
InChI=1S/C11H12N2O3/c14-10-6-9(7-12-10)16-11(15)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15) |
InChI Key |
KFJSVIJGJOZWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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